molecular formula C9H10Cl2N2 B14635137 N'-(2,4-Dichlorophenyl)-N,N-dimethylmethanimidamide CAS No. 53666-36-7

N'-(2,4-Dichlorophenyl)-N,N-dimethylmethanimidamide

Cat. No.: B14635137
CAS No.: 53666-36-7
M. Wt: 217.09 g/mol
InChI Key: CKXUITJDNNUKQS-UHFFFAOYSA-N
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Description

N’-(2,4-Dichlorophenyl)-N,N-dimethylmethanimidamide is an organic compound characterized by the presence of a dichlorophenyl group attached to a dimethylmethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-Dichlorophenyl)-N,N-dimethylmethanimidamide typically involves the reaction of 2,4-dichloroaniline with dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of N’-(2,4-Dichlorophenyl)-N,N-dimethylmethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-Dichlorophenyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-(2,4-Dichlorophenyl)-N,N-dimethylmethanimidamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N’-(2,4-Dichlorophenyl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

N’-(2,4-Dichlorophenyl)-N,N-dimethylmethanimidamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

53666-36-7

Molecular Formula

C9H10Cl2N2

Molecular Weight

217.09 g/mol

IUPAC Name

N'-(2,4-dichlorophenyl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C9H10Cl2N2/c1-13(2)6-12-9-4-3-7(10)5-8(9)11/h3-6H,1-2H3

InChI Key

CKXUITJDNNUKQS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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